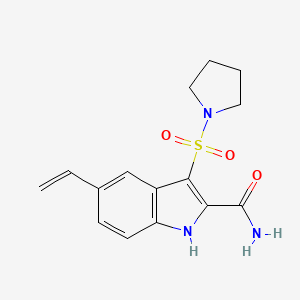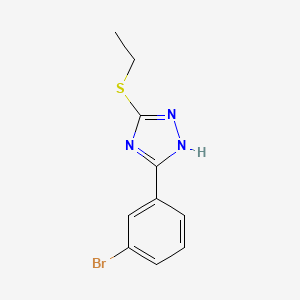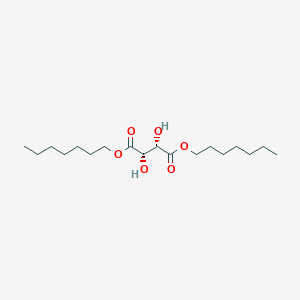![molecular formula C27H38O3 B14183934 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione CAS No. 871915-30-9](/img/structure/B14183934.png)
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes multiple double bonds and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of metal oxide-supported catalysts, such as ruthenium, to facilitate the oxidation of precursor molecules under controlled conditions . The reaction conditions often include high temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes, which offer a more environmentally friendly alternative to traditional chemical synthesis. For example, enzymes such as hydroxymethylfurfural oxidase can be used to convert biomass-derived precursors into the desired product with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity . Additionally, the compound’s structure allows it to interact with cell membranes and other cellular components, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxymethyl derivatives and compounds with similar structural features, such as:
- 5-Hydroxymethyl-2-furfural
- 2,5-Furandicarboxylic acid
- Hydroxymethylbenzene
Uniqueness
What sets 2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione apart is its unique combination of multiple double bonds and a hydroxymethyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
871915-30-9 |
|---|---|
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-[11-(hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraenyl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H38O3/c1-20(2)9-6-13-24(19-28)14-8-12-21(3)10-7-11-22(4)15-16-25-18-26(29)23(5)17-27(25)30/h9-10,14-15,17-18,28H,6-8,11-13,16,19H2,1-5H3 |
InChI Key |
AYWHRUOIEOXDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(CCC=C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)

![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)

![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)


